molecular formula C9H9NOS B15251433 5-Methoxybenzo[b]thiophen-3-amine

5-Methoxybenzo[b]thiophen-3-amine

Cat. No.: B15251433
M. Wt: 179.24 g/mol
InChI Key: ABLGWODFISPCOI-UHFFFAOYSA-N
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Description

5-Methoxybenzo[b]thiophen-3-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a sulfur atom in the thiophene ring imparts distinct chemical and biological properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzo[b]thiophen-3-amine typically involves the formation of the benzothiophene core followed by functionalization at the 3-position. One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of 3-substituted benzothiophenes in a one-step intermolecular manner . The reaction conditions often involve the use of o-silylaryl triflates and alkynyl sulfides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Paal-Knorr synthesis or the Gewald reaction. These methods are favored for their efficiency and ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzo[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .

Scientific Research Applications

5-Methoxybenzo[b]thiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxybenzo[b]thiophen-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5-methoxy-1-benzothiophen-3-amine

InChI

InChI=1S/C9H9NOS/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,10H2,1H3

InChI Key

ABLGWODFISPCOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC=C2N

Origin of Product

United States

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